molecular formula C14H13N3O B8198482 (R)-4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

(R)-4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8198482
M. Wt: 239.27 g/mol
InChI Key: OJNKWODUMDTGIR-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features a benzyl group, a pyrimidinyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzyl-substituted oxirane with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane or toluene and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of ®-4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

®-4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor binding sites, thereby inhibiting their activity. The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and other cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-2-(pyrimidin-2-yl)-oxazole
  • 4-Benzyl-2-(pyrimidin-2-yl)-thiazole
  • 4-Benzyl-2-(pyrimidin-2-yl)-imidazole

Uniqueness

®-4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is unique due to its specific stereochemistry and the presence of both benzyl and pyrimidinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(4R)-4-benzyl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-2-5-11(6-3-1)9-12-10-18-14(17-12)13-15-7-4-8-16-13/h1-8,12H,9-10H2/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNKWODUMDTGIR-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC=CC=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=NC=CC=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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